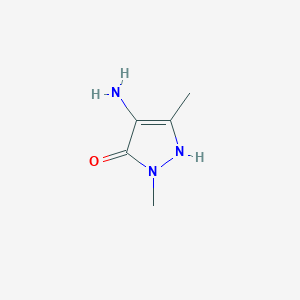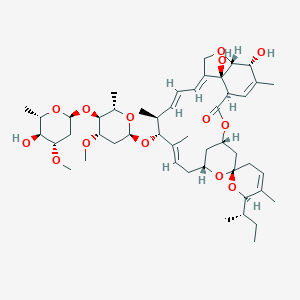
2-(2-Acetylaminoethyl)-6-cyanopyridine
Übersicht
Beschreibung
2-(2-Acetylaminoethyl)-6-cyanopyridine, also known as ACEPy, is a synthetic compound that belongs to the pyridine family. It is widely used in scientific research due to its unique chemical properties and potential applications. In
Wirkmechanismus
The mechanism of action of 2-(2-Acetylaminoethyl)-6-cyanopyridine is not fully understood. However, it is believed that 2-(2-Acetylaminoethyl)-6-cyanopyridine interacts with various proteins and enzymes in the body, leading to changes in their activity and function. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have neuroprotective properties, which may help protect neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Acetylaminoethyl)-6-cyanopyridine in lab experiments is its versatility. 2-(2-Acetylaminoethyl)-6-cyanopyridine can be used in a wide range of applications, from catalysis to drug discovery. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine is relatively easy to synthesize and purify, making it a cost-effective choice for researchers. However, one limitation of using 2-(2-Acetylaminoethyl)-6-cyanopyridine is its potential toxicity. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to be toxic in certain concentrations, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Acetylaminoethyl)-6-cyanopyridine. One area of interest is the development of 2-(2-Acetylaminoethyl)-6-cyanopyridine-based fluorescent dyes for imaging applications. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been studied for its potential use in the treatment of cancer and Alzheimer's disease, and further research in these areas could lead to the development of new therapies. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine could be used as a starting material for the synthesis of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, 2-(2-Acetylaminoethyl)-6-cyanopyridine is a versatile and potentially valuable compound for scientific research. Its unique chemical properties and potential applications make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new therapies and technologies that could have a significant impact on human health and well-being.
Wissenschaftliche Forschungsanwendungen
2-(2-Acetylaminoethyl)-6-cyanopyridine has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, such as pyridine-based polymers and fluorescent dyes. 2-(2-Acetylaminoethyl)-6-cyanopyridine can also be used as a ligand for metal ions and as a catalyst for organic reactions. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
135450-58-7 |
|---|---|
Produktname |
2-(2-Acetylaminoethyl)-6-cyanopyridine |
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14) |
InChI-Schlüssel |
OBLJOXCFETZQEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CC=C1)C#N |
Kanonische SMILES |
CC(=O)NCCC1=NC(=CC=C1)C#N |
Synonyme |
Acetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














